Antioxidant agent-17
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Overview
Description
Antioxidant agent-17 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antioxidant agent-17 typically involves a series of organic reactions. One common method includes the condensation of specific aromatic aldehydes with phenolic compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Antioxidant agent-17 undergoes several types of chemical reactions, including:
Oxidation: It can react with reactive oxygen species, neutralizing them and preventing oxidative damage.
Reduction: It can donate electrons to other molecules, reducing them and stabilizing free radicals.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, modifying its structure and enhancing its antioxidant properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require anhydrous conditions and are performed under inert atmospheres.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in the presence of catalysts such as Lewis acids or bases.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified antioxidant properties
Scientific Research Applications
Antioxidant agent-17 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antioxidant activity and to develop new antioxidants with improved properties.
Biology: It is investigated for its role in protecting cells from oxidative stress, which is implicated in aging and various diseases.
Medicine: It is explored for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to scavenge free radicals makes it a promising candidate for drug development.
Industry: It is used as an additive in food, cosmetics, and pharmaceuticals to enhance the shelf life and stability of products by preventing oxidation.
Mechanism of Action
Antioxidant agent-17 is compared with other similar compounds such as:
Vitamin C: Both are potent antioxidants, but this compound has a higher stability and longer shelf life.
Vitamin E: While both compounds protect cell membranes from oxidative damage, this compound is more effective in aqueous environments.
Polyphenols: These compounds, found in plants, also exhibit antioxidant properties. This compound, however, has a more defined chemical structure and can be synthesized with higher purity.
Comparison with Similar Compounds
- Vitamin C (ascorbic acid)
- Vitamin E (tocopherol)
- Polyphenols (e.g., flavonoids, catechins)
- Glutathione
- Coenzyme Q10
Properties
Molecular Formula |
C20H15FN2O |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(furan-2-yl)-5-phenylpyrazole |
InChI |
InChI=1S/C20H15FN2O/c21-17-10-5-4-9-16(17)14-23-19(15-7-2-1-3-8-15)13-18(22-23)20-11-6-12-24-20/h1-13H,14H2 |
InChI Key |
SGYHGRWAQXPRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC=CO4 |
Origin of Product |
United States |
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